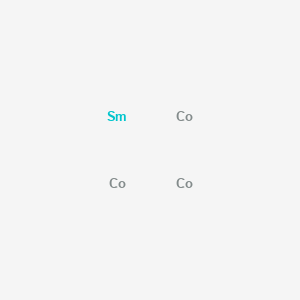
Einecs 235-359-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt, compound with samarium (3:1), is a rare-earth metal compound that combines cobalt and samarium in a 3:1 ratio. This compound is known for its significant magnetic properties, making it a crucial material in the development of high-performance permanent magnets. These magnets are widely used in various industries due to their high magnetic energy product, high coercive force, and excellent thermal stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with samarium (3:1), typically involves the reduction of samarium oxide with cobalt metal at high temperatures. The process requires precise control of temperature and atmosphere to ensure the formation of the desired compound. The reaction can be represented as follows:
Sm2O3+3Co→Sm2Co3+O2
Industrial Production Methods
In industrial settings, the production of cobalt, compound with samarium (3:1), often involves powder metallurgy techniques. The process includes the following steps:
Mixing: Samarium oxide and cobalt powders are thoroughly mixed.
Compaction: The mixture is compacted into a desired shape under high pressure.
Sintering: The compacted mixture is heated in a controlled atmosphere to facilitate the reaction and form the final compound.
Cooling and Finishing: The sintered product is cooled and subjected to finishing processes such as grinding and coating to enhance its properties.
化学反応の分析
Types of Reactions
Cobalt, compound with samarium (3:1), undergoes various chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming oxides of cobalt and samarium.
Reduction: It can be reduced by hydrogen or other reducing agents to form metallic cobalt and samarium.
Substitution: The compound can participate in substitution reactions where cobalt or samarium atoms are replaced by other elements.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or organometallic compounds under controlled conditions.
Major Products Formed
Oxidation: Cobalt oxide and samarium oxide.
Reduction: Metallic cobalt and samarium.
Substitution: New metal compounds with altered magnetic properties.
科学的研究の応用
Cobalt, compound with samarium (3:1), has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems using its magnetic properties.
Industry: Widely used in the production of high-performance permanent magnets for applications in aerospace, electronics, and renewable energy sectors.
作用機序
The mechanism by which cobalt, compound with samarium (3:1), exerts its effects is primarily through its magnetic properties. The compound’s high coercive force and magnetic energy product make it an excellent material for permanent magnets. The molecular targets and pathways involved include:
Magnetic Domains: The alignment of magnetic domains within the compound contributes to its strong magnetic properties.
Electron Spin: The interaction between the electron spins of cobalt and samarium atoms enhances the overall magnetic effect.
類似化合物との比較
Similar Compounds
Samarium-cobalt (15): Another samarium-cobalt compound with a different stoichiometric ratio, known for its high magnetic energy product.
Neodymium-iron-boron: A widely used permanent magnet material with excellent magnetic properties but lower thermal stability compared to samarium-cobalt compounds.
Aluminum-nickel-cobalt: Known for its high-temperature stability but lower magnetic energy product compared to samarium-cobalt compounds.
Uniqueness
Cobalt, compound with samarium (3:1), stands out due to its combination of high magnetic energy product, high coercive force, and excellent thermal stability. These properties make it particularly suitable for applications requiring strong and stable magnetic fields at elevated temperatures.
特性
CAS番号 |
12187-46-1 |
|---|---|
分子式 |
Co3Sm |
分子量 |
327.2 g/mol |
IUPAC名 |
cobalt;samarium |
InChI |
InChI=1S/3Co.Sm |
InChIキー |
SBLDVTJDWWKDPL-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Sm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


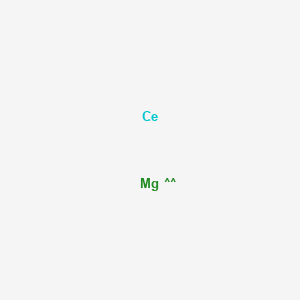
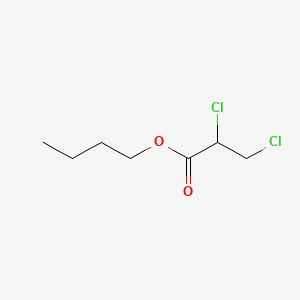
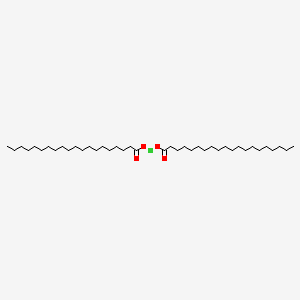
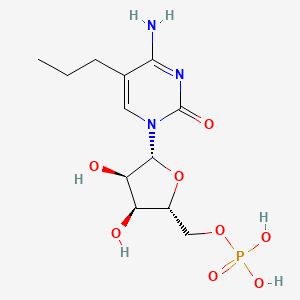

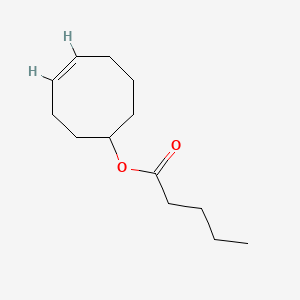

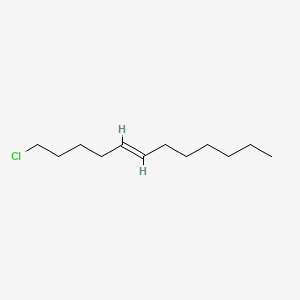
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
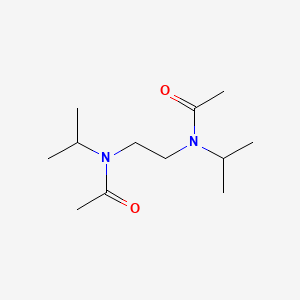
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)


